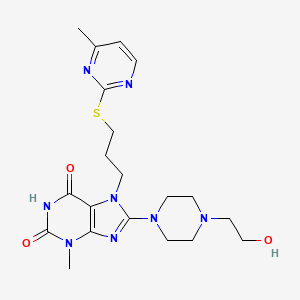

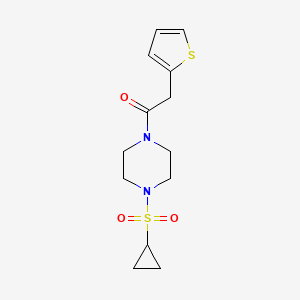

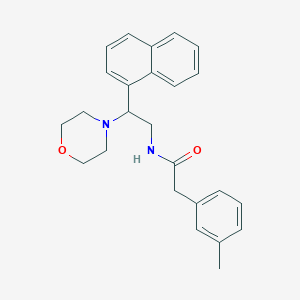

![molecular formula C20H19N3O4S B2690273 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895806-43-6](/img/structure/B2690273.png)

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring (a six-membered ring with two nitrogen atoms), an ethoxy group (an oxygen atom connected to an ethyl group), and a benzenesulfonamide moiety (a benzene ring connected to a sulfonamide group) .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions. The pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Cognitive Enhancing Properties

Research has revealed that certain sulfonamide compounds, such as SB-399885, demonstrate high affinity for human recombinant and native 5-HT(6) receptors, displaying potent competitive antagonism. These compounds have shown significant cognitive enhancing properties in aged rat models, which could be attributed to enhancements in cholinergic function. This suggests potential therapeutic utility for cognitive deficits in diseases like Alzheimer's and schizophrenia Hirst et al., 2006.

Anticancer Activity

Sulfonamide derivatives have been studied for their in vitro antitumor activity, showing promise against HepG2 and MCF-7 cell lines. The interaction of these compounds with biological targets, such as KSHV thymidylate synthase complex, has been explored, indicating their potential in cancer therapy Fahim & Shalaby, 2019.

Carbonic Anhydrase Inhibition

Several studies have synthesized and characterized novel sulfonamide compounds for their inhibitory action against carbonic anhydrase isoforms. These findings are significant for understanding the biochemical pathways involved in conditions like epilepsy, suggesting these compounds could serve as leads for developing new therapeutic agents Mishra et al., 2017.

Enzyme Inhibition for Alzheimer’s Disease

The synthesis of N-substituted derivatives of brominated 2-phenitidine showed valuable inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes associated with Alzheimer's disease. This highlights the therapeutic potential of these compounds for managing symptoms of neurodegenerative diseases Abbasi et al., 2014.

Antioxidant and Enzyme Inhibitory Profile

Compounds incorporating 1,3,5-triazine motifs have shown antioxidant properties and inhibitory activity against enzymes like AChE, BChE, and tyrosinase. These properties are crucial for developing treatments for diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating a broad spectrum of potential therapeutic applications Lolak et al., 2020.

Future Directions

properties

IUPAC Name |

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-3-27-20-12-11-19(21-22-20)16-5-4-6-17(13-16)23-28(25,26)18-9-7-15(8-10-18)14(2)24/h4-13,23H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKVAHILKDPAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

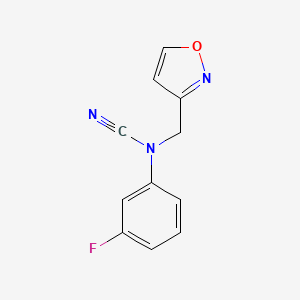

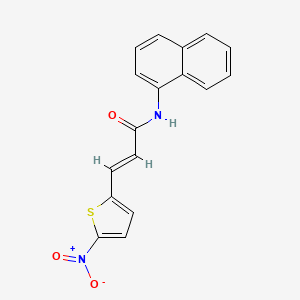

![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)

![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)

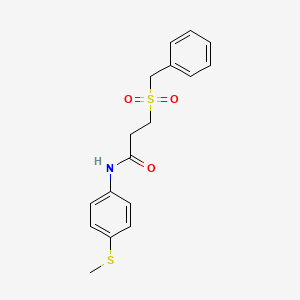

![N-(2,3-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2690193.png)

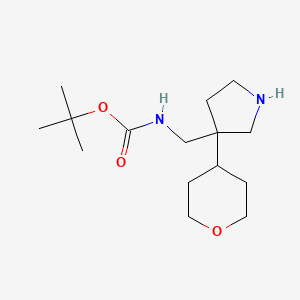

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)